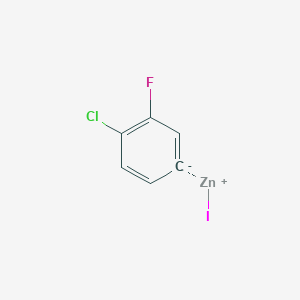

4-Chloro-3-fluorophenylzinc iodide

描述

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc. digitellinc.comwikipedia.org This pioneering work laid the foundation for the field of organometallic chemistry. digitellinc.com Initially, the high reactivity and pyrophoric nature of diorganozinc compounds presented significant handling challenges. wikipedia.orgchemeurope.com Over the decades, seminal contributions from chemists like Reformatsky, who developed the reaction of α-haloesters with carbonyl compounds mediated by zinc, and Simmons and Smith, with their zinc-based cyclopropanation of alkenes, showcased the synthetic utility of these reagents. chemeurope.com A pivotal moment in the evolution of organozinc chemistry was the development of organozinc halides (RZnX), which proved to be less reactive and more selective than their diorgano counterparts. wikipedia.org The advent of Rieke® Zinc, a highly activated form of zinc metal, further expanded the scope of organozinc reagent preparation, allowing for the direct reaction with a wider range of organic halides, including those with sensitive functional groups. sigmaaldrich.com

Strategic Importance of Organozinc Halides in C-C Bond Formation

The formation of carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. numberanalytics.comnumberanalytics.com Organozinc halides have carved a significant niche in this area due to their unique reactivity profile. They are less reactive than organolithium and Grignard reagents, which allows for a high degree of functional group tolerance. slideshare.netorganicreactions.org This means that molecules containing sensitive groups like esters, nitriles, and amides can be used in subsequent reactions without the need for cumbersome protection and deprotection steps. sigmaaldrich.comorganicreactions.org

The true power of organozinc halides is often unleashed in transition metal-catalyzed cross-coupling reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a prime example of their synthetic prowess. numberanalytics.com This reaction has become a go-to method for constructing C(sp2)-C(sp2), C(sp2)-C(sp3), and C(sp3)-C(sp3) bonds with high efficiency and stereoselectivity. researchgate.net Furthermore, organozinc reagents participate in copper-catalyzed reactions, Michael additions, and electrophilic aminations, highlighting their versatility in modern synthetic chemistry. sigmaaldrich.com The ability to generate these reagents in situ and use them in flow chemistry setups is also a significant advantage, offering safer and more scalable processes. researchgate.net

Significance of Halogenated Aromatic Scaffolds in Target-Oriented Synthesis

Halogenated aromatic compounds are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and materials. researchgate.netmdpi.com The introduction of halogen atoms, particularly fluorine and chlorine, onto an aromatic ring can profoundly influence a molecule's physicochemical properties. mdpi.com These properties include:

Lipophilicity: Halogens can modulate a molecule's solubility and ability to cross cell membranes. researchgate.net

Metabolic Stability: The strong carbon-fluorine bond, in particular, can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. acs.org

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can significantly enhance binding affinity and specificity. researchgate.netacs.org

Conformational Control: The steric bulk of halogen atoms can influence the preferred conformation of a molecule, which can be crucial for its biological activity. researchgate.net

The strategic placement of halogens on an aromatic scaffold can therefore be a powerful tool in lead optimization during drug discovery. acs.org Furthermore, halogenated aromatics serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. researchgate.net

Overview of Research Objectives and Contributions Pertaining to 4-Chloro-3-fluorophenylzinc Iodide

The specific reagent, this compound, encapsulates the strategic advantages of both organozinc halides and halogenated aromatic scaffolds. Research into this compound is driven by the need to efficiently introduce the 4-chloro-3-fluorophenyl moiety into target molecules. This particular substitution pattern is of interest in medicinal chemistry and materials science due to the combined electronic and steric effects of the chlorine and fluorine atoms.

The primary research objectives associated with this compound include:

Development of efficient and scalable synthetic routes to the reagent itself.

Exploration of its reactivity profile in various C-C bond-forming reactions, particularly in Negishi and other transition metal-catalyzed cross-couplings.

Application of this reagent in the synthesis of complex, biologically active molecules and advanced materials.

The contributions from studies on this compound lie in providing synthetic chemists with a reliable and versatile tool for the precise installation of a key difluoro-substituted aromatic building block. This, in turn, facilitates the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

Properties and Synthesis of this compound

The utility of any chemical reagent is fundamentally linked to its physical and chemical properties, as well as the accessibility of its synthesis. This section details the known characteristics of this compound and the common methods for its preparation.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₆H₃ClFIZn |

| Molecular Weight | 321.83 g/mol |

| Appearance | Typically a solution in a suitable solvent like THF |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (B95107) (THF) |

| Stability | Sensitive to moisture and air |

Data sourced from chemical supplier information and general knowledge of organozinc reagents.

The presence of the carbon-zinc bond makes this compound a potent nucleophile, albeit a relatively mild one compared to its organolithium or Grignard counterparts. The carbon-iodine bond is the most likely point of reaction with zinc metal during its formation. The chloro and fluoro substituents on the aromatic ring are generally stable under the conditions of its formation and subsequent reactions.

Synthetic Methodologies

The primary method for the synthesis of this compound involves the direct insertion of zinc metal into the carbon-iodine bond of a suitable precursor.

General Reaction Scheme:

Key Parameters for Synthesis:

Zinc Activation: The zinc metal used in the reaction often requires activation to enhance its reactivity. This can be achieved through various methods, including the use of Rieke® Zinc, which is a highly reactive, finely divided form of zinc.

Solvent: The reaction is typically carried out in an anhydrous ethereal solvent, with tetrahydrofuran (THF) being a common choice.

Inert Atmosphere: Due to the sensitivity of organozinc reagents to oxygen and moisture, the synthesis must be performed under an inert atmosphere, such as nitrogen or argon.

The choice of starting material, 1-chloro-3-fluoro-4-iodobenzene, is crucial. The iodine atom is the most reactive of the halogens towards oxidative addition with zinc, leaving the chloro and fluoro groups intact on the aromatic ring. This chemoselectivity is a key advantage of this synthetic approach.

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic building block for the introduction of the 4-chloro-3-fluorophenyl group into a wide range of organic molecules. Its utility is most prominently displayed in transition metal-catalyzed cross-coupling reactions.

Negishi Cross-Coupling Reactions

The Negishi coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In a typical Negishi coupling involving this compound, the organozinc reagent is reacted with an organic halide (R-X, where R can be an aryl, vinyl, or alkyl group) in the presence of a palladium or nickel catalyst.

General Reaction Scheme:

Key Features of the Negishi Coupling with this compound:

High Yields and Selectivity: The reaction is known for its high efficiency and the ability to form the desired C-C bond with excellent selectivity.

Mild Reaction Conditions: Negishi couplings are often carried out under mild conditions, which contributes to the high functional group tolerance.

Broad Substrate Scope: A wide variety of organic halides can be coupled with this compound, making it a versatile tool for the synthesis of diverse structures.

The resulting biaryl or substituted aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials where the specific electronic and steric properties of the 4-chloro-3-fluorophenyl moiety are desired.

Other Cross-Coupling and Addition Reactions

While the Negishi coupling is the most prominent application, this compound can also participate in other types of reactions, including:

Copper-Catalyzed Cross-Coupling Reactions: Similar to palladium-catalyzed reactions, copper catalysts can also be used to promote the coupling of organozinc reagents with various electrophiles.

Addition to Carbonyls and Imines: Although less reactive than Grignard reagents, organozinc halides can add to aldehydes, ketones, and imines, often requiring the presence of a Lewis acid or other activating agent.

The choice of reaction conditions and catalyst system can be tailored to achieve the desired transformation, further highlighting the synthetic versatility of this reagent.

Structure

3D Structure of Parent

属性

IUPAC Name |

1-chloro-2-fluorobenzene-4-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHUUGDDALXKID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)Cl.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 3 Fluorophenylzinc Iodide

Direct Zinc Insertion Strategies for Aryl Halides

Direct insertion of zinc metal into the carbon-iodine bond of a suitable precursor, 1-chloro-3-fluoro-4-iodobenzene, represents the most atom-economical route to 4-chloro-3-fluorophenylzinc iodide. nih.gov This method's success is highly dependent on the reactivity of the zinc metal and the reaction conditions.

Optimization of Reaction Conditions for High Purity and Yield

The optimization of reaction conditions is a critical step in the synthesis of arylzinc halides to ensure high yields and purity. Key parameters that are often fine-tuned include temperature, solvent, and reaction time. For the synthesis of functionalized arylzinc compounds, ethereal solvents like tetrahydrofuran (B95107) (THF) or diglyme (B29089) are commonly employed. nih.gov The reaction temperature is also a crucial factor; for instance, the formation of various arylzinc halides has been successfully achieved at temperatures ranging from 70°C in THF to 130°C in diglyme, depending on the electronic nature of the substituents on the aryl iodide. nih.gov Machine learning-guided strategies are also emerging as powerful tools for the rapid optimization of reaction conditions, including the choice of catalysts, solvents, and temperature, to maximize yield and selectivity.

Influence of Zinc Activation Protocols (e.g., Rieke Zinc, LiCl, TMSCl, DMSO)

Standard zinc powder often exhibits low reactivity due to a passivating oxide layer on its surface. Consequently, various activation protocols are employed to enhance its reactivity for oxidative addition.

Rieke Zinc: Highly reactive zinc, known as Rieke zinc, is prepared by the reduction of zinc salts with alkali metals like lithium or sodium. nih.gov This form of zinc readily undergoes oxidative addition to aryl halides under mild conditions, tolerating a wide range of functional groups. riekemetals.comriekemetals.com Studies have shown that the reactivity differences between various preparations of Rieke zinc are primarily dictated by the residual salts present in the supernatant rather than the composition of the zinc solids themselves. nih.gov The presence of these salts can also influence the structure of the resulting organozinc product. nih.gov

Lithium Chloride (LiCl): The addition of lithium chloride is a widely adopted method for activating zinc in the synthesis of organozinc reagents. nih.gov Mechanistic studies have revealed that LiCl does not primarily act by cleaning the zinc surface but rather by solubilizing the organozinc intermediates formed on the metal surface. nih.gov This solubilization prevents the passivation of the zinc surface and allows the reaction to proceed to completion. The effectiveness of this process is dependent on the nature of the lithium salt, with LiCl, LiBr, and LiI being effective, while LiF is not.

Trimethylsilyl Chloride (TMSCl): Trimethylsilyl chloride is another common activating agent for zinc. While it was previously thought to function by removing the zinc oxide layer, recent studies using fluorescence lifetime imaging microscopy have shown that TMSCl also aids in the solubilization of organozinc intermediates from the zinc surface after the oxidative addition has occurred. nih.gov This reveals a previously unknown mechanistic role for TMSCl in the activation process.

Dimethyl Sulfoxide (DMSO): While not as commonly cited as a primary activator in the same vein as Rieke Zinc or LiCl for this specific transformation, DMSO can influence the reactivity of organometallic reactions. It can act as a solvent or co-solvent and can impact the solubility and reactivity of the species involved.

Mechanistic Investigations of Oxidative Addition and Solubilization Processes

The formation of soluble organozinc reagents via direct zinc insertion is a multi-step process. The key steps are the oxidative addition of the aryl halide to the zinc metal surface to form a surface-bound organozinc intermediate, followed by the solubilization of this intermediate into the reaction medium. nih.gov

Transmetalation Approaches for the Preparation of this compound

Transmetalation offers an alternative and often milder route to organozinc reagents, starting from other organometallic precursors. This can be particularly advantageous when direct zinc insertion is sluggish or leads to side products.

Lithium-Halogen Exchange Followed by Zinc Salt Transmetalation

One of the most powerful methods for preparing arylzinc compounds is through a lithium-halogen exchange followed by transmetalation with a zinc salt. This two-step process involves first treating the aryl halide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, to generate an aryllithium species. wikipedia.orgprinceton.eduresearchgate.net This intermediate is then quenched with a zinc salt, such as zinc iodide (ZnI₂), to afford the desired arylzinc iodide.

The lithium-halogen exchange is a rapid reaction, especially with aryl iodides, and the exchange rate generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu This selectivity allows for the targeted formation of the organolithium at the iodo-substituted position of 1-chloro-3-fluoro-4-iodobenzene. The subsequent transmetalation with ZnI₂ is typically fast and efficient.

| Step | Reagents | Intermediate/Product | Key Considerations |

| 1. Lithium-Halogen Exchange | 1-chloro-3-fluoro-4-iodobenzene, n-BuLi or t-BuLi | 4-Chloro-3-fluorophenyllithium | Low temperatures are crucial to prevent side reactions. The choice of organolithium reagent can influence the reaction rate and selectivity. wikipedia.orgprinceton.edu |

| 2. Transmetalation | 4-Chloro-3-fluorophenyllithium, ZnI₂ | This compound | The zinc salt is added to the pre-formed aryllithium solution. The reaction is typically rapid. |

Grignard Reagent Transmetalation to Zinc Species

An alternative transmetalation strategy involves the preparation of a Grignard reagent, which is then converted to the corresponding organozinc species. This method begins with the formation of an arylmagnesium halide by reacting the aryl halide with magnesium metal. youtube.com The resulting Grignard reagent is then treated with a zinc salt.

For the synthesis of this compound, the corresponding Grignard reagent, 4-chloro-3-fluorophenylmagnesium iodide, would first be prepared from 1-chloro-3-fluoro-4-iodobenzene and magnesium. Subsequent reaction with zinc iodide would yield the target organozinc compound. This method can be advantageous as Grignard reagents are often more tolerant of certain functional groups compared to organolithiums, although their preparation can sometimes be challenging. wikipedia.org

| Step | Reagents | Intermediate/Product | Key Considerations |

| 1. Grignard Reagent Formation | 1-chloro-3-fluoro-4-iodobenzene, Mg | 4-Chloro-3-fluorophenylmagnesium iodide | Activation of magnesium may be required. Ethereal solvents like THF or diethyl ether are typically used. youtube.com |

| 2. Transmetalation | 4-Chloro-3-fluorophenylmagnesium iodide, ZnI₂ | This compound | The presence of magnesium salts from the Grignard formation can influence the reactivity of the final organozinc reagent. |

Electrochemical Generation Methods for Organozinc Reagents

The electrochemical synthesis of arylzinc reagents, including this compound, represents a significant step forward in organometallic chemistry. This method typically involves the reduction of an aryl halide at a cathode in the presence of a sacrificial zinc anode. The process is often facilitated by a transition metal catalyst, with cobalt and nickel complexes being particularly effective.

The general mechanism for the cobalt-catalyzed electrochemical formation of arylzinc halides involves the following key steps:

Electrochemical Reduction of the Catalyst: A cobalt(II) salt, such as cobalt(II) bromide, is reduced at the cathode to a highly reactive cobalt(I) or cobalt(0) species.

Oxidative Addition: The electrochemically generated low-valent cobalt species undergoes oxidative addition with the aryl halide (in this case, 1-chloro-2-fluoro-4-iodobenzene).

Transmetalation: The resulting arylcobalt intermediate then reacts with zinc ions, which are generated from the sacrificial zinc anode, in a transmetalation step. This forms the desired arylzinc halide and regenerates the cobalt(II) catalyst, allowing it to re-enter the catalytic cycle.

This electrochemical approach offers several advantages over classical methods for preparing organozinc reagents. nih.gov Traditional methods often necessitate the use of highly reactive, pyrophoric organometallic precursors like organolithium or Grignard reagents, which are incompatible with many functional groups. organic-chemistry.org In contrast, the electrochemical method proceeds under mild conditions and demonstrates a broad tolerance for various functional groups on the aromatic ring. organic-chemistry.org

Research has shown that solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are effective for these electrochemical syntheses. organic-chemistry.org The choice of ligand for the metal catalyst, often pyridine (B92270) or bipyridine, can also influence the efficiency of the reaction. organic-chemistry.org While specific yields for the electrochemical synthesis of this compound are not extensively documented in publicly available literature, the general methodology for preparing functionalized arylzinc halides via cobalt or nickel-catalyzed electrosynthesis typically reports good to excellent yields for a range of aryl bromides and chlorides. organic-chemistry.orgresearchgate.net It is reasonable to infer that similar efficiencies could be achievable for the corresponding aryl iodide.

Interactive Table: Comparison of Catalysts in Electrochemical Arylzinc Synthesis

| Catalyst System | Precursor Type | Typical Solvents | Key Advantages |

| Cobalt Halide/Pyridine | Aryl Bromides, Aryl Chlorides | DMF, Acetonitrile | High efficiency, avoids environmentally sensitive metals. organic-chemistry.orgresearchgate.net |

| Nickel-Bipyridine Complex | Aryl Halides | DMF | Effective for a range of aryl halides. nih.gov |

Practical Considerations and Scalability in Reagent Synthesis

The practical implementation and scalability of any synthetic method are critical for its industrial applicability. The electrochemical generation of this compound presents several practical advantages and some challenges that need to be considered for large-scale production.

For scaling up the synthesis, flow chemistry offers a promising avenue. nih.govnih.govacs.org Continuous flow reactors can provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality and higher yields. nih.gov The use of packed-bed reactors, where the aryl halide solution flows through a bed of zinc metal, has been shown to be effective for the continuous synthesis of organozinc reagents with yields ranging from 82-92%. nih.gov A pilot-scale setup with a throughput of up to 3-5 L/h has been developed, demonstrating the potential for industrial-scale production. nih.gov

Interactive Table: Key Parameters for Scalable Electrochemical Synthesis

| Parameter | Importance in Scalability | Typical Conditions/Considerations |

| Current Density | Affects reaction rate and efficiency. | Optimization is needed to balance reaction speed with prevention of side reactions. |

| Electrode Material | Crucial for stability and reactivity. | Sacrificial zinc anode; inert cathode (e.g., stainless steel, nickel). researchgate.net |

| Solvent/Electrolyte | Influences conductivity and solubility. | DMF or acetonitrile are common choices; supporting electrolytes may be required. organic-chemistry.orgresearchgate.net |

| Catalyst Loading | Impacts reaction rate and cost. | Typically low concentrations (e.g., 5 mol%) are effective. |

| Flow Rate (in flow systems) | Determines residence time and throughput. | Needs to be optimized for complete conversion. nih.gov |

While the electrochemical synthesis of this compound is highly promising, challenges such as electrode passivation (the coating of the electrode surface with non-conductive material) and the need for specialized equipment must be addressed for robust, large-scale manufacturing. However, the inherent safety, efficiency, and environmental benefits of this electrochemical approach make it a highly attractive and advanced methodology for the synthesis of this and other functionalized organozinc reagents.

Mechanistic Insights and Reactivity Profiling of 4 Chloro 3 Fluorophenylzinc Iodide

Fundamental Reactivity Characteristics of Arylzinc Iodides

Arylzinc iodides are a class of organozinc reagents recognized for their versatile applications in carbon-carbon bond-forming reactions, most notably in Negishi cross-coupling. A key feature of these reagents is their remarkable chemoselectivity. researchgate.netrsc.org Unlike their more reactive organolithium or Grignard counterparts, arylzinc reagents exhibit tolerance towards a wide array of functional groups, including esters, ketones, and chlorides. mdpi.com This allows for their use in complex syntheses without the need for extensive protecting group strategies.

The reactivity of arylzinc iodides is often moderated, striking a balance that avoids many of the side reactions associated with more aggressive organometallics. rsc.org For instance, they show high reactivity in palladium-catalyzed and copper-mediated cross-coupling reactions. researchgate.netacs.org The preparation of these reagents can be achieved through several methods, including the direct insertion of activated zinc into aryl iodides or via an iodine-zinc exchange reaction. rsc.orgnih.gov The choice of preparation method and the presence of additives, such as lithium chloride, can significantly influence the solubility and subsequent reactivity of the arylzinc species. nih.govresearchgate.net

The reactivity profile of 4-Chloro-3-fluorophenylzinc iodide is dictated by the electronic nature of its substituents. The presence of both a chloro and a fluoro group, both being electron-withdrawing, influences the nucleophilicity of the aryl ring. This electronic tuning is critical for its performance in catalytic cycles.

| Characteristic | Description | Relevance to this compound |

| Chemoselectivity | High tolerance for functional groups like esters, ketones, and amides. rsc.orgmdpi.com | The reagent can participate in coupling reactions without disturbing the chloro and fluoro substituents or other sensitive groups on a coupling partner. |

| Reactivity | Less reactive than Grignard or organolithium reagents, but highly effective in transition metal-catalyzed reactions. researchgate.netrsc.org | Offers controlled reactivity, minimizing unwanted side reactions. The electron-withdrawing groups modulate its nucleophilicity. |

| Preparation | Commonly formed by direct insertion of zinc into the corresponding aryl iodide or via I/Zn exchange. rsc.orgnih.gov | Synthesized from 1-chloro-2-fluoro-4-iodobenzene and activated zinc. |

| Key Applications | Predominantly used in Negishi cross-coupling reactions to form biaryl structures. researchgate.netmdpi.com | Ideal for synthesizing substituted biaryl compounds where chloro and fluoro functionalities are desired in the final product. |

Elucidation of Reaction Mechanisms in Catalytic Processes

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) complex. youtube.com This step involves the formal insertion of the metal into the carbon-halogen bond, leading to an increase in the metal's oxidation state and coordination number, for example, from Pd(0) to a Pd(II) species. libretexts.orglibretexts.org

Oxidative addition can proceed through several mechanisms depending on the nature of the substrate and the metal center:

Concerted Mechanism: This pathway is common for non-polar or moderately polar substrates like aryl halides. It involves the formation of a three-centered transition state before the C-X bond is fully cleaved. youtube.comlibretexts.org

SN2-type Mechanism: For more polarized substrates, such as alkyl halides, the reaction can proceed via nucleophilic attack of the metal on the electrophilic carbon atom. libretexts.orgyoutube.com

Radical Mechanisms: In some cases, single-electron transfer (SET) processes can lead to radical intermediates. libretexts.org

For reactions involving this compound, the coupling partner (e.g., an aryl bromide) undergoes oxidative addition to the metal center. The rate and efficiency of this step are influenced by the electron density on the metal; electron-rich ligands on the catalyst can facilitate the oxidative addition. inorgchemres.org

Following oxidative addition, the transmetalation step occurs, where the organic group from the organozinc reagent is transferred to the transition metal catalyst, displacing the halide. This is a critical, and often rate-determining, step in the catalytic cycle. youtube.com

The kinetics of transmetalation are influenced by several factors:

Nature of the Organometallic Reagent: The structure of the arylzinc reagent is paramount. The presence of halide anions (Cl, Br, or I) can affect the Zn-C bond length, which in turn impacts the rate of transmetalation. researchgate.net

Additives: Lithium salts, like LiCl, are known to accelerate transmetalation. They can break down organozinc aggregates into more reactive monomeric species and form "ate" complexes (zincates), which are more nucleophilic. nih.govresearchgate.net

Solvent: The coordinating ability of the solvent plays a role in solvating the organozinc species and influencing its aggregation state and reactivity. researchgate.net

In the case of this compound, the reagent transfers the 4-chloro-3-fluorophenyl group to the Pd(II) center. The thermodynamics of this process are driven by the formation of a more stable zinc salt (ZnIX, where X is the halide from the oxidative addition partner). The rate can be enhanced by using additives that generate a more reactive zincate species in solution. nih.gov

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups coupled to the metal center form a new carbon-carbon bond, and the product is expelled from the coordination sphere of the metal. libretexts.org This process reduces the oxidation state of the metal, regenerating the active catalyst, for example, from Pd(II) back to Pd(0), allowing it to re-enter the catalytic cycle. youtube.com

For reductive elimination to occur, the two organic ligands must typically be in a cis orientation to each other on the metal center. youtube.com The rate of this step is influenced by the steric and electronic properties of the ligands. Bulky ligands can promote reductive elimination by relieving steric strain. Electron-withdrawing groups on the aryl rings being coupled can sometimes slow down this step, while electron-donating groups may accelerate it. inorgchemres.org The formation of the new biaryl product is generally an irreversible and thermodynamically favorable process.

| Catalytic Step | Mechanism | Key Intermediates | Influencing Factors |

| Oxidative Addition | Insertion of M(0) into an R-X bond. libretexts.orglibretexts.org | R-M(II)-X | Metal, ligands, nature of R-X. inorgchemres.org |

| Transmetalation | Transfer of the aryl group from zinc to the metal center. youtube.com | R-M(II)-Ar | Solvent, additives (LiCl), structure of the organozinc reagent. researchgate.netnih.gov |

| Reductive Elimination | Formation of R-Ar bond and regeneration of M(0). libretexts.orgyoutube.com | Product (R-Ar), M(0) | Steric and electronic properties of ligands, cis-orientation of groups. inorgchemres.orgrsc.org |

Chemoselectivity and Regioselectivity in Transformations Involving the Compound

A significant advantage of arylzinc reagents is their high degree of chemoselectivity. researchgate.netacs.org This means they can react at a specific site in a molecule that contains multiple reactive functional groups. This compound is expected to exhibit excellent chemoselectivity, tolerating a variety of functional groups on its coupling partner due to the relatively mild nature of the C-Zn bond. rsc.orgmdpi.com

Regioselectivity, or the control of reaction at a specific position, is also a critical consideration. In the context of this compound, the regiochemistry of its formation is fixed by the starting material, 1-chloro-2-fluoro-4-iodobenzene. During cross-coupling reactions, this specific regioisomer is transferred.

In more complex transformations, such as C-H functionalization, the regioselectivity may be determined by steps within the catalytic cycle. For instance, studies on dehydrogenative couplings have shown that the reductive elimination step can be the regioselectivity-determining step, influenced by steric hindrance and the electronic properties of the coupling partners. rsc.org The specific substitution pattern of the 4-chloro-3-fluorophenyl group can sterically and electronically influence the outcome of such selective reactions.

Role of Aggregation and Solvation States in Solution Reactivity

Organozinc reagents, including arylzinc iodides, rarely exist as simple monomers in solution. They are known to form various aggregates and are subject to Schlenk-type equilibria. researchgate.netuni-muenchen.de The state of aggregation and solvation has a profound impact on the reactivity of the reagent. researchgate.net

Aggregation: In solution, arylzinc halides can form dimers, trimers, or higher-order aggregates. These aggregated forms are generally less reactive than the monomeric species. The presence of coordinating solvents like THF or additives like LiCl can help break up these aggregates. researchgate.netresearchgate.net

Solvation: Solvent molecules coordinate to the zinc center, influencing its Lewis acidity and the polarity of the C-Zn bond. Computational and spectroscopic studies have revealed the existence of various solvation states at room temperature. chemrxiv.org The dynamics of solvent exchange can play a role in facilitating or slowing down key steps like transmetalation. researchgate.net

The formation of soluble organozinc reagents is often a two-step process: oxidative addition to the surface of the zinc metal, followed by solubilization of the surface-bound organozinc intermediate. nih.govnih.gov Additives like LiCl are crucial for the solubilization step, forming more soluble and reactive species in solution. nih.govresearchgate.net For this compound, its behavior and reactivity in a given reaction medium are thus a complex function of its equilibrium between different aggregated and solvated forms.

Applications of 4 Chloro 3 Fluorophenylzinc Iodide in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Protocols (Negishi Coupling)

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, stands as a cornerstone of carbon-carbon bond formation. wikipedia.org 4-Chloro-3-fluorophenylzinc iodide is an excellent nucleophilic partner in these transformations, valued for its high reactivity and functional group tolerance. wikipedia.org

Coupling with Aryl Halides (Bromides, Chlorides, Iodides) and Triflates

This compound readily couples with a variety of aryl and heteroaryl halides. The reactivity of the halide coupling partner generally follows the order I > Br > Cl. While aryl iodides and bromides are highly effective electrophiles in these reactions, the coupling of less reactive aryl chlorides can also be achieved, often with the aid of specialized ligands that facilitate the oxidative addition step. wikipedia.orgnih.gov Aryl triflates are also suitable electrophilic partners for this organozinc reagent. wikipedia.org The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivities. Catalysts such as tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate, in combination with phosphine (B1218219) ligands like SPhos or CPhos, have proven effective. nih.govresearchgate.net

Synthesis of Biaryls and Heterobiaryls

A primary application of the Negishi coupling involving this compound is the synthesis of unsymmetrical biaryls and heterobiaryls. organic-chemistry.orgyoutube.com These structural motifs are prevalent in medicinal chemistry and materials science. By coupling with a diverse range of aryl and heteroaryl halides, a multitude of substituted biaryl compounds can be accessed. For instance, the reaction with bromo- or iodopyridines, pyrimidines, or pyrazoles leads to the corresponding heterobiaryl products. nih.govmit.edu The palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides, a related Stille coupling, also highlights the utility of palladium catalysis in synthesizing fluorinated heterobiaryls. nih.gov

Scope and Limitations with Respect to Electrophilic Partners

The scope of the Negishi coupling with this compound is broad, accommodating a wide range of electrophilic partners. wikipedia.org Functional groups such as esters, nitriles, and even aldehydes can be tolerated under carefully controlled conditions. nih.gov However, limitations exist. Sterically hindered electrophiles can lead to lower yields due to the challenges in the reductive elimination step from the palladium center. nih.gov Furthermore, highly electron-deficient or electron-rich aryl halides may require specific ligand systems to achieve optimal reactivity. While aryl chlorides can be used, their lower reactivity often necessitates the use of more specialized and expensive catalysts or harsher reaction conditions compared to their bromide and iodide counterparts. wikipedia.org

Nickel-Catalyzed Coupling Reactions and Their Distinctive Features

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. wikipedia.org Nickel(II) complexes, such as Ni(acac)₂, often in the presence of a reducing agent, or Ni(0) complexes like Ni(COD)₂, can effectively catalyze the coupling of this compound with various electrophiles. wikipedia.orgnih.gov

A distinctive feature of nickel catalysis is its ability to activate less reactive electrophiles, such as aryl chlorides, under milder conditions than those typically required for palladium-based systems. organic-chemistry.org Nickel catalysts have also been shown to be effective in couplings involving alkyl electrophiles, a transformation that can be challenging for palladium catalysts due to competing β-hydride elimination. escholarship.org The choice of ligand, often an N-heterocyclic carbene (NHC) or a phosphine, is critical in tuning the reactivity and selectivity of the nickel catalyst. organic-chemistry.orgnih.gov

Other Transition Metal-Mediated Functionalizations (e.g., Copper, Cobalt, Iron)

Beyond palladium and nickel, other transition metals can mediate the functionalization of this compound.

Copper: Copper-catalyzed cross-coupling reactions, while less common than palladium or nickel-catalyzed variants for this specific reagent, can be employed, particularly for the formation of C-N and C-O bonds. nih.gov Copper catalysis can sometimes offer complementary selectivity to palladium and nickel.

Cobalt: Cobalt catalysts have emerged as a sustainable and economical alternative for cross-coupling reactions. organic-chemistry.orgnih.gov Cobalt(II) salts, such as CoCl₂, often in conjunction with a ligand, can catalyze the coupling of organozinc reagents with aryl and even alkyl halides. nih.govresearchgate.netrsc.org These reactions can proceed via mechanisms that may involve radical intermediates, offering different reactivity patterns compared to palladium and nickel. organic-chemistry.orgnih.gov

Iron: Iron-catalyzed cross-coupling reactions are highly attractive due to the low cost, low toxicity, and environmental friendliness of iron. epa.govnih.gov Simple iron salts, like iron(III) acetylacetonate, can catalyze the coupling of organozinc reagents with a variety of electrophiles. epa.govnih.govthieme-connect.de These reactions often proceed through a different mechanistic manifold than palladium-catalyzed couplings and can be highly effective for specific substrate combinations. nih.govprinceton.edu However, a potential drawback is that the corresponding bromides and iodides can be prone to reduction in the presence of some iron catalysts. epa.gov

Integration into Tandem and Multicomponent Reaction Sequences

The reactivity of this compound makes it an ideal component for integration into more complex reaction cascades, such as tandem and multicomponent reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

For example, a Negishi coupling involving this compound could be the initial step in a sequence, with the resulting product undergoing a subsequent intramolecular cyclization or another intermolecular coupling reaction. Multicomponent reactions, which bring together three or more reactants in a single operation, can also incorporate this organozinc reagent to rapidly build molecular complexity. While specific examples solely focused on this compound in published tandem or multicomponent reactions are not readily found, the general principles of these reaction types are well-established and applicable. beilstein-journals.org The functional handles present in the coupled products, such as the chloro and fluoro substituents, can be further manipulated in subsequent synthetic steps.

Innovations in Ligand Design and Catalytic Systems for 4 Chloro 3 Fluorophenylzinc Iodide Transformations

Development of Phosphine-Based Ligands for Enhanced Catalytic Efficiency and Selectivity

Phosphine (B1218219) ligands have long been the workhorses of palladium-catalyzed cross-coupling reactions due to their unique electronic and steric properties, which can be finely tuned to optimize catalytic performance. tcichemicals.comyoutube.com For transformations involving 4-chloro-3-fluorophenylzinc iodide, the choice of phosphine ligand is crucial for achieving high yields and selectivity. The reactivity in these catalytic cycles is largely governed by the ligand's ability to promote both the oxidative addition of the aryl halide to the metal center and the subsequent reductive elimination of the coupled product. tcichemicals.com

Generally, electron-rich and sterically bulky phosphine ligands are highly effective. tcichemicals.com Electron-donating ligands increase the electron density on the palladium center, facilitating the oxidative addition step, which can be challenging with less reactive aryl chlorides. tcichemicals.com Steric bulk, often quantified by the cone angle (θ), promotes the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst. tcichemicals.com

Key developments in phosphine ligand design for organozinc couplings include:

Bulky Alkylphosphines: Ligands such as tri-tert-butylphosphine (B79228) and tricyclohexylphosphine (B42057) are known for their high electron density and large cone angles. tcichemicals.com Their application in Negishi couplings involving organozinc reagents can lead to highly active catalysts capable of coupling even unreactive aryl chlorides. organic-chemistry.org

Biarylphosphines: A significant breakthrough came with the development of bulky biarylphosphine ligands (e.g., S-Phos, CPhos). acs.orgresearchgate.net These ligands have demonstrated exceptional activity for challenging cross-coupling reactions, including the synthesis of sterically hindered biaryls. researchgate.net Their unique structure allows for facile reductive elimination, minimizing side reactions and leading to higher product yields. acs.org The use of a catalyst system based on a biarylphosphine ligand has been shown to be highly selective in the Negishi coupling of various substrates. acs.org

The table below summarizes representative phosphine ligands and their characteristics relevant to enhancing catalytic performance in reactions with aryl zinc halides.

| Ligand Class | Specific Example | Key Characteristics | Impact on Catalysis |

| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | High electron density, large cone angle | Promotes oxidative addition and reductive elimination, effective for coupling aryl chlorides. organic-chemistry.orgtcichemicals.com |

| Biarylphosphines | S-Phos | Bulky, electron-rich, flexible biaryl backbone | High catalyst activity, enables coupling of sterically hindered substrates, high yields. researchgate.net |

| Ferrocenylphosphines | dppf | Wide bite angle, robust | Provides high thermal stability to the catalyst, good for a broad range of substrates. tcichemicals.com |

| Ether-Phosphines | Xantphos | Wide, well-defined bite angle | Promotes selective coupling and suppresses side reactions. tcichemicals.com |

These advanced phosphine ligands provide the necessary tools to perform efficient and selective cross-coupling reactions with functionalized organozinc reagents like this compound, enabling the synthesis of complex molecular architectures.

N-Heterocyclic Carbene (NHC) Ligand Applications in Organozinc Chemistry

In the quest for even more active and stable catalysts, N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for palladium-catalyzed cross-coupling reactions, often outperforming traditional phosphines. nih.gov NHCs are known for forming exceptionally strong bonds with transition metals, which contributes to the high stability of the resulting catalyst complexes, even at elevated temperatures and low ligand-to-metal ratios. nih.govorgchemres.org

The primary advantages of NHC ligands in the context of transformations involving this compound include:

Strong σ-Donating Ability: NHCs are powerful sigma-donors, more so than most phosphine ligands. nih.gov This property significantly increases the electron density on the palladium center, which greatly facilitates the often rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides. nih.gov

Steric Tunability: The steric environment around the metal center can be easily modified by changing the substituents on the nitrogen atoms of the NHC ring. This steric bulk is crucial for promoting the final reductive elimination step. nih.gov

Pyridine-enhanced precatalyst preparation, stabilization, and initiation (PEPPSI) complexes featuring bulky NHC ligands have proven to be highly successful and user-friendly alternatives to palladium-phosphine systems for various cross-coupling reactions, including Negishi couplings. acs.org

The table below highlights key NHC ligands and their impact on palladium-catalyzed cross-coupling reactions.

| NHC Ligand Type | Abbreviation | Structural Features | Advantages in Catalysis |

| Imidazol-2-ylidenes | IPr, IMes | Bulky aryl substituents (isopropyl, mesityl) | High stability and activity, general applicability in cross-coupling. acs.orgnih.gov |

| Saturated Imidazolin-2-ylidenes | SIPr, SIMes | Saturated backbone | Increased flexibility and stronger σ-donation compared to unsaturated analogues. |

| Benzimidazol-2-ylidenes | --- | Fused benzene (B151609) ring | Modified electronic properties and stability. nih.gov |

The union of palladium and NHC ligands provides a powerful platform for conducting challenging cross-coupling reactions with organozinc reagents, offering high efficiency and broad substrate compatibility. rsc.org

Chiral Ligand Strategies for Asymmetric Syntheses with Organozinc Reagents

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The development of chiral ligand strategies for transition-metal-catalyzed reactions has provided powerful tools for creating stereogenic centers with high enantioselectivity. wiley.comnih.gov In transformations involving organozinc reagents like this compound, chiral ligands can be employed to synthesize optically active biaryls and other chiral structures. acs.org

The fundamental strategy involves using a chiral, non-racemic ligand to create a chiral catalytic environment. This environment differentiates between the two prochiral faces of a substrate or two enantiotopic reactive sites, leading to the preferential formation of one enantiomer of the product.

Examples of chiral ligand strategies applicable to organozinc chemistry include:

Chiral Phosphine Ligands: Bidentate phosphine ligands possessing axial chirality, such as BINAP, have been successfully used in asymmetric Negishi couplings to generate axially chiral biaryl compounds. wikipedia.org The defined geometry and steric hindrance of these ligands effectively control the orientation of the substrates in the coordination sphere of the metal.

Chiral Bisoxazoline (BOX) and related N-ligands: These ligands are effective in a variety of asymmetric transformations. While extensively used in other reactions, their principles can be applied to control stereochemistry in organozinc additions.

BINOL-derived Ligands: 1,1′-Bi-2-naphthol (BINOL) and its derivatives are highly effective chiral ligands for asymmetric additions of organozinc reagents to aldehydes and ketones, producing valuable chiral alcohols with high enantioselectivity. acs.org This approach involves the in situ formation of a chiral zinc-catalyst complex that directs the nucleophilic attack of the organozinc reagent. acs.org

The table below lists prominent chiral ligands and their applications in asymmetric synthesis involving organozinc reagents.

| Chiral Ligand | Ligand Class | Typical Application with Organozinc Reagents | Resulting Chiral Product |

| (R)- or (S)-BINAP | Chiral Diphosphine | Asymmetric Negishi cross-coupling. wikipedia.org | Axially chiral biaryls |

| (R)- or (S)-BINOL | Chiral Diol | Asymmetric addition of arylzincs to aldehydes. acs.org | Chiral secondary alcohols |

| TADDOLs | Chiral Diol | Catalytic enantioselective additions | Chiral secondary alcohols |

| Chiraphos | Chiral Diphosphine | Asymmetric cross-coupling reactions. wikipedia.org | Chiral biaryls and other coupled products |

These strategies enable the conversion of achiral starting materials, including this compound, into valuable, enantiomerically enriched products.

Heterogeneous Catalysis and Supported Metal Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture and reuse can be challenging, leading to product contamination with heavy metals and increased costs. orgchemres.org Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), addresses these issues. Supported metal systems, where active metal complexes are immobilized on a solid support, are a key aspect of this approach.

For transformations involving this compound, developing heterogeneous catalysts offers significant advantages, particularly for industrial-scale synthesis:

Product Purity: Leaching of the metal into the product stream is minimized, which is a critical concern in the synthesis of pharmaceuticals. orgchemres.org

Simplified Workup: The need for complex purification procedures to remove the catalyst is eliminated.

Recent innovations have focused on anchoring highly active catalytic species, such as palladium-NHC complexes, onto various support materials:

Covalent Organic Frameworks (COFs): These crystalline porous materials can be designed with built-in ligation sites, such as NHCs. rsc.org A COF-functionalized with NHC units can tightly bind palladium, creating a highly stable and recyclable heterogeneous catalyst for coupling reactions in environmentally benign solvents like water. rsc.org

Inorganic Supports: Materials like hexagonal boron nitride have been used to support NHC-palladium complexes, yielding robust catalysts for cross-coupling reactions with excellent stability and reusability. orgchemres.org

Polymers: Polystyrene and other polymers can be functionalized with phosphine or NHC ligands to immobilize the active metal catalyst.

The table below outlines different support materials and their features for creating heterogeneous catalysts.

| Support Material | Anchoring Strategy | Advantages | Potential Application |

| Covalent Organic Frameworks (COF) | Ligand incorporated into the framework structure | High catalyst loading, atomic dispersion of metal, high stability. rsc.org | Negishi coupling in aqueous media |

| Hexagonal Boron Nitride (h-BN) | Covalent attachment of NHC-Pd complex | Excellent thermal and chemical stability, high reusability. orgchemres.org | Suzuki and Negishi cross-coupling |

| Silica (SiO₂) | Grafting of ligand-functionalized silanes | High surface area, well-established chemistry | Continuous flow reactions |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Coating with a functionalized shell | Easy separation using an external magnet | Batch processing with simplified recovery |

The development of these supported systems is paving the way for more sustainable and economically viable synthetic processes utilizing organozinc reagents like this compound.

Methodological Approaches for the Structural and Purity Assessment of 4 Chloro 3 Fluorophenylzinc Iodide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 4-Chloro-3-fluorophenylzinc iodide in solution. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the chemical environment of the magnetically active nuclei within the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns. The substitution on the phenyl ring dictates the multiplicity of the signals. For a 4-chloro-3-fluoro substitution pattern, one would expect to observe three distinct aromatic proton signals. The proton ortho to the zinc-bearing carbon would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two protons would also show splitting patterns consistent with their relative positions and couplings.

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The spectrum would display distinct signals for each of the six carbons in the phenyl ring, with their chemical shifts influenced by the attached substituents (chloro, fluoro, and zinc iodide). The carbon directly bonded to the zinc atom would exhibit a particularly characteristic chemical shift.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool for structural confirmation. A single resonance in the ¹⁹F NMR spectrum would confirm the presence of one fluorine environment in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment and can be used to distinguish between different isomers. Furthermore, coupling between the fluorine and adjacent protons (³JH-F) and carbons (nJC-F) can be observed in the respective NMR spectra, providing further structural corroboration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 7.2 - 7.5 | Doublet of Doublets (dd) | ³JH-H ≈ 8 Hz, ⁴JH-F ≈ 2 Hz |

| H-5 | 7.0 - 7.3 | Doublet (d) | ³JH-H ≈ 8 Hz |

Note: Predicted values are based on general principles and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometric Techniques for Compound Identification and Purity Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For an organometallic species like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are often employed to minimize fragmentation and observe the molecular ion or related adducts.

In an ESI-MS experiment, a solution of the compound is sprayed into the mass spectrometer, where it is ionized. The resulting mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [C₆H₃ClFIZn]⁺ due to the natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl), zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn), and iodine (¹²⁷I). This isotopic signature provides a high degree of confidence in the elemental composition of the ion. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, further confirming the molecular formula.

Mass spectrometry is also a sensitive tool for the detection of impurities. The presence of ions corresponding to starting materials, byproducts, or solvent adducts can be readily identified in the mass spectrum, allowing for a thorough assessment of the compound's purity.

Infrared and Raman Spectroscopic Methodologies for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and can be used for identification and structural analysis.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. These include:

Aromatic C-H stretching vibrations: typically observed in the region of 3000-3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring: appearing in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring will influence the exact position and number of these bands.

C-Cl stretching vibration: expected in the fingerprint region, typically around 600-800 cm⁻¹.

C-F stretching vibration: a strong absorption band usually found in the 1000-1300 cm⁻¹ region.

C-Zn stretching vibration: expected at lower frequencies, typically below 600 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While C-F and C-Cl stretches are often weak in the Raman spectrum, the C-Zn and aromatic ring vibrations can be more prominent. The combination of both IR and Raman data provides a more complete vibrational analysis of the molecule. nih.gov

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the weight percentage of each element present in a pure sample. For this compound (C₆H₃ClFIZn), the theoretical elemental composition can be calculated based on its molecular formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 22.39 |

| Hydrogen | H | 1.01 | 0.94 |

| Chlorine | Cl | 35.45 | 11.02 |

| Fluorine | F | 19.00 | 5.90 |

| Zinc | Zn | 65.38 | 20.32 |

Experimental values obtained from elemental analysis are compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Chromatographic Methods for Purity and Isomeric Determination (e.g., GC, HPLC)

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating it from potential isomers or impurities. fishersci.com

Due to the relatively low volatility and potential for thermal decomposition of organozinc compounds, HPLC is often the more suitable technique. chromforum.org A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, can be developed to separate the target compound from non-polar impurities. A UV detector can be used for detection, as the aromatic ring of the compound will absorb UV light. The retention time of the main peak can be used for identification, and the peak area can be used to quantify the purity of the sample. researchgate.net

GC analysis may be possible after derivatization to a more volatile and thermally stable compound. However, this adds a layer of complexity to the analysis. If direct GC analysis is attempted, a non-polar column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be employed.

These chromatographic methods are particularly useful for detecting and quantifying small amounts of impurities that may not be easily observable by other techniques.

X-ray Diffraction Methodologies for Solid-State Structural Analysis

This technique would definitively confirm the connectivity of the atoms, the substitution pattern on the phenyl ring, and the coordination environment around the zinc atom. It can also reveal information about the packing of the molecules in the crystal lattice.

Conductivity Measurements for Solution Speciation

Conductivity measurements can provide valuable insights into the behavior of this compound in solution. Organozinc halides can exist in a complex equilibrium in solution, known as the Schlenk equilibrium, which involves the disproportionation of the organozinc halide (RZnX) into the diorganozinc species (R₂Zn) and the zinc dihalide (ZnX₂).

By measuring the electrical conductivity of a solution of this compound in a suitable solvent (such as tetrahydrofuran), information about the extent of ionization and the presence of charged species can be obtained. A non-zero conductivity would suggest the presence of ionic species, which could arise from the Schlenk equilibrium or from interactions with the solvent. These measurements can help to understand the nature of the active reagent in solution, which is crucial for its reactivity in chemical synthesis. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Fluorophenylzinc Iodide

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing valuable information about bonding, charge distribution, and molecular orbitals. For 4-Chloro-3-fluorophenylzinc iodide, DFT calculations can elucidate the influence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring and the nature of the carbon-zinc and zinc-iodide bonds.

DFT studies on similar arylzinc halides reveal that the electron density is significantly polarized. The carbon atom bonded to zinc carries a partial negative charge, making it nucleophilic, which is the basis of the reactivity of organozinc reagents in cross-coupling reactions. The zinc atom, in turn, is electrophilic. The presence of the electronegative chlorine and fluorine atoms on the aromatic ring is expected to modulate the nucleophilicity of the aryl group.

Key electronic properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the carbon-zinc bond and the adjacent aryl ring, indicating the site of nucleophilic attack. The LUMO, conversely, is often associated with the antibonding orbitals of the C-X and C-F bonds or the zinc center. The HOMO-LUMO gap is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a more detailed picture of the bonding. For this compound, NBO analysis would quantify the charge distribution on each atom and describe the nature of the key bonds in terms of their hybrid orbitals and polarization.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the most available electrons for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 4.6 eV | Correlates with chemical reactivity and kinetic stability. |

| Charge on Carbon (C-Zn) | -0.45 e | Quantifies the nucleophilicity of the carbon atom. |

| Charge on Zinc | +0.60 e | Quantifies the electrophilicity of the zinc center. |

Computational Modeling of Reaction Intermediates and Transition States in Catalytic Cycles

Organozinc reagents like this compound are extensively used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. organic-chemistry.orgwikipedia.org Computational modeling is instrumental in elucidating the mechanisms of these catalytic cycles, including the structures and energies of intermediates and transition states.

The catalytic cycle of a Negishi coupling typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can be employed to model each of these steps for the reaction of this compound with an organic halide in the presence of a palladium catalyst.

Oxidative Addition: The initial step involves the reaction of the palladium(0) catalyst with the organic halide. Computational models can determine the activation barrier for this step.

Transmetalation: This is the key step where the aryl group is transferred from the zinc reagent to the palladium center. DFT studies can model the structure of the transition state for this process, which often involves a bridged bimetallic species. The presence of the halide substituents on the phenyl ring can influence the rate of transmetalation.

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. The energy barrier for this step can also be calculated.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound can significantly impact its reactivity. Conformational analysis, typically performed using molecular mechanics or DFT, explores the different spatial arrangements of the molecule and their relative energies.

For this compound, rotation around the C-Zn bond and the C-C bonds within the phenyl ring are the primary conformational degrees of freedom. While the phenyl ring itself is rigid, the orientation of the zinc iodide moiety relative to the ring can vary. Computational studies can determine the most stable conformer and the energy barriers for rotation.

Stereoelectronic effects, which describe how the electronic properties of a molecule influence its stereochemistry, are also important. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the preferred conformation through dipole-dipole interactions and hyperconjugation. For instance, the orientation of the C-Cl and C-F bonds relative to the C-Zn bond can affect the electronic communication between the substituents and the reactive center. Natural Bond Orbital (NBO) analysis can be particularly useful in identifying and quantifying these stereoelectronic interactions.

Prediction of Reactivity Patterns and Selectivity through Theoretical Methods

Theoretical methods are invaluable for predicting the reactivity patterns and selectivity of chemical reactions involving this compound. nih.gov The electronic and steric information obtained from DFT calculations can be used to rationalize and predict outcomes in various transformations.

For instance, in reactions with electrophiles, the regioselectivity of attack on the aromatic ring can be predicted by analyzing the distribution of the HOMO and the calculated atomic charges. The site with the highest HOMO density and the most negative charge is generally the most nucleophilic and therefore the most likely to react.

In the context of cross-coupling reactions, theoretical methods can help predict the chemoselectivity. For example, if a reaction partner contains multiple reactive sites, computational modeling can determine the activation energies for reaction at each site, thereby predicting which one will be favored. The differentiated reactivity of various leaving groups in sequential cross-coupling reactions can also be rationalized and predicted using computational approaches. nih.gov

Table 2: Predicted Reactivity Indices for this compound

| Reactivity Descriptor | Predicted Value | Interpretation |

| Fukui Function (f-) for C-Zn | High | Indicates the carbon atom is a primary site for electrophilic attack. |

| Global Electrophilicity Index (ω) | Moderate | Reflects the overall electrophilic nature of the molecule. |

| Global Nucleophilicity Index (N) | High | Reflects the overall nucleophilic nature of the molecule. |

Note: These are qualitative predictions based on the expected electronic structure. Specific values would require dedicated calculations.

Ab Initio Molecular Dynamics and X-ray Absorption Spectroscopy (XAS) for Solution-Phase Understanding

The behavior of organozinc reagents in solution can be complex due to interactions with solvent molecules and the potential for aggregation. acs.orgchemrxiv.org Ab initio molecular dynamics (AIMD) simulations and X-ray Absorption Spectroscopy (XAS) are advanced techniques used to study the structure and dynamics of molecules in the solution phase. acs.orgchemrxiv.orgchem-soc.si

AIMD simulations, which are based on first-principles electronic structure calculations, can model the dynamic behavior of this compound in a solvent like tetrahydrofuran (B95107) (THF) at an atomistic level. rsc.org These simulations can reveal:

The coordination of solvent molecules to the zinc center.

The formation of solvent-separated ion pairs or larger aggregates.

The dynamics of ligand exchange processes.

XAS is an experimental technique that provides information about the local atomic structure around a specific element. chem-soc.si By measuring the absorption of X-rays at the zinc K-edge, for example, one can determine the coordination number and bond distances around the zinc atom in solution. acs.orgchemrxiv.org Theoretical calculations of XAS spectra based on structures obtained from AIMD simulations can be compared with experimental data to validate the computational models and provide a detailed understanding of the solution-phase structure of this compound. acs.orgchemrxiv.org This combined experimental and theoretical approach is powerful for unraveling the complex solution chemistry of organometallic reagents. acs.orgchemrxiv.org

Emerging Research Directions and Future Prospects for 4 Chloro 3 Fluorophenylzinc Iodide

Integration into Cascade and Multicomponent Reaction Sequences

The development of cascade and multicomponent reactions (MCRs) represents a significant advancement in synthetic efficiency, allowing for the construction of complex molecular architectures in a single operation from three or more starting materials. rsc.orgbeilstein-journals.org This approach aligns with the principles of green chemistry by minimizing waste, reducing the number of purification steps, and saving time and resources. rsc.orgbeilstein-journals.org The incorporation of organozinc reagents like 4-chloro-3-fluorophenylzinc iodide into these elegant reaction sequences is a burgeoning area of research.

The inherent reactivity and functional group tolerance of organozinc compounds make them ideal candidates for MCRs. chem-station.comslideshare.net For instance, a one-pot reaction could involve the in-situ formation of this compound, followed by a palladium-catalyzed cross-coupling with a suitable partner, and a subsequent intramolecular cyclization to rapidly generate complex heterocyclic scaffolds. Researchers are actively exploring the design of novel MCRs that leverage the unique properties of functionalized organozinc reagents to access diverse chemical space with high atom economy. rsc.org The development of such reactions is crucial for the efficient synthesis of libraries of compounds for drug discovery and materials science.

Recent advancements have demonstrated the successful use of multicomponent strategies for the synthesis of various heterocyclic compounds, such as thiazole (B1198619) and pyrimidine (B1678525) derivatives. nih.govrsc.org These studies highlight the potential for designing new MCRs that incorporate this compound to introduce the specific 4-chloro-3-fluorophenyl moiety into a wide range of molecular frameworks.

Sustainable Synthesis and Green Chemistry Principles in Organozinc Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing environmental impact. paperpublications.orgrroij.commun.ca For organozinc chemistry, this translates to the development of more sustainable methods for the preparation and use of reagents like this compound. Key areas of investigation include conducting reactions in environmentally benign solvents, such as water, and the application of flow chemistry techniques.

Organozinc reagents exhibit lower reactivity and greater moisture tolerance compared to other organometallics like Grignard or organolithium reagents, making them more amenable to reactions in aqueous media. libretexts.orgwikipedia.org The Barbier reaction, a one-pot synthesis that generates the organozinc reagent in the presence of the electrophile, is particularly well-suited for aqueous conditions. libretexts.orgwikipedia.org Research is ongoing to expand the scope of organozinc reactions in water, which would significantly reduce the reliance on volatile and often toxic organic solvents. paperpublications.org

Flow chemistry offers another avenue for greener synthesis. acs.org The in-situ generation of organozinc reagents in a continuous flow system can improve safety by minimizing the accumulation of potentially pyrophoric intermediates. acs.org Furthermore, flow reactors can enhance reaction efficiency and selectivity through precise control over reaction parameters such as temperature, pressure, and mixing. acs.org The development of robust flow chemistry protocols for the synthesis and subsequent cross-coupling of this compound will be a critical step towards more sustainable manufacturing processes.

Applications in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of new functional groups into complex, drug-like molecules at a late stage of the synthesis. nih.gov This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov Organozinc reagents, including this compound, are well-suited for LSF due to their functional group tolerance and the mild conditions often employed in their coupling reactions. nih.gov

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, is a cornerstone of LSF. nih.govwikipedia.org For example, a complex pharmaceutical intermediate containing an iodo or bromo group could be efficiently coupled with this compound to introduce the desired substituted phenyl ring. This strategy has been successfully applied to the modification of peptides and other biologically active molecules. nih.gov

Future research in this area will likely focus on expanding the scope of LSF reactions involving organozinc reagents to include a wider range of substrates and functional groups. The development of new catalytic systems that can operate under even milder conditions and with greater selectivity will be crucial for the successful application of LSF in the synthesis of increasingly complex and delicate molecules.

Exploration of Novel Catalytic Systems and Reaction Conditions

The performance of cross-coupling reactions involving organozinc reagents is heavily dependent on the catalyst and reaction conditions employed. wikipedia.orgnumberanalytics.com While palladium-based catalysts are the most common, there is a growing interest in exploring alternative, more sustainable, and cost-effective catalytic systems. researchgate.net

Nickel-based catalysts have emerged as a promising alternative to palladium, often exhibiting different reactivity and selectivity profiles. wikipedia.org Iron and cobalt catalysts are also gaining attention due to their low cost and abundance. thieme-connect.comnii.ac.jp The development of novel ligands that can enhance the activity and stability of these base-metal catalysts is a key area of research.

In addition to exploring new metals, researchers are also investigating the impact of reaction conditions on the efficiency and selectivity of organozinc couplings. This includes the use of different solvents, additives, and temperature profiles. numberanalytics.com For example, the use of polar aprotic solvents like THF and DMF is common, but the exploration of greener solvent alternatives is ongoing. numberanalytics.com The optimization of these parameters is crucial for developing robust and scalable synthetic protocols for the application of this compound.

Methodologies for Improved Functional Group Tolerance

A key advantage of organozinc reagents is their relatively high functional group tolerance compared to more reactive organometallics. chem-station.comslideshare.net However, there is always room for improvement, and researchers are continuously seeking new methodologies to further enhance the compatibility of these reagents with a wider range of functional groups.

The choice of the organozinc reagent preparation method can significantly impact its functional group tolerance. numberanalytics.com For instance, the direct insertion of zinc metal into an organic halide is a common method, but transmetalation from a Grignard or organolithium reagent can sometimes provide access to more functionalized organozinc species. numberanalytics.com